Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate
Description
Properties
Molecular Formula |
C10H11BrN2O5 |
|---|---|
Molecular Weight |
319.11 g/mol |
IUPAC Name |
ethyl 2-(5-bromo-4-methyl-3-nitropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C10H11BrN2O5/c1-3-17-8(14)5-18-10-9(13(15)16)6(2)7(11)4-12-10/h4H,3,5H2,1-2H3 |
InChI Key |
UCFVHXYCXZXDHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=NC=C(C(=C1[N+](=O)[O-])C)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 5-Bromo-4-methyl-3-nitropyridin-2-ol (or the corresponding chloro or bromo derivative)
- Ethyl bromoacetate or ethyl glycolate
- Base (commonly sodium hydride or potassium carbonate)
- Solvent: Tetrahydrofuran (THF), acetone, or other polar aprotic solvents
Typical Reaction Scheme
The synthesis proceeds via nucleophilic substitution (SNAr) where the hydroxyl group on the 2-position of the pyridine ring is alkylated with ethyl bromoacetate or ethyl glycolate under basic conditions, forming the ether linkage.
$$
\text{5-Bromo-4-methyl-3-nitropyridin-2-ol} + \text{Ethyl bromoacetate} \xrightarrow[\text{THF}]{\text{NaH or K}2\text{CO}3, 0-20^\circ C} \text{Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate}
$$
Detailed Procedure
- Step 1: Dissolve 5-bromo-4-methyl-3-nitropyridin-2-ol in dry THF under inert atmosphere.
- Step 2: Cool the solution to 0–5 °C.
- Step 3: Slowly add sodium hydride (60% dispersion in mineral oil) to deprotonate the hydroxyl group.
- Step 4: After gas evolution ceases, add ethyl bromoacetate dropwise.
- Step 5: Stir the reaction mixture at 0–20 °C for 12–24 hours.
- Step 6: Quench the reaction with water, extract with ethyl acetate, and dry over anhydrous sodium sulfate.
- Step 7: Purify the crude product by flash column chromatography using ethyl acetate/hexane mixtures.
Reaction Conditions and Optimization
| Parameter | Typical Condition | Notes |
|---|---|---|
| Solvent | Tetrahydrofuran (THF), acetone | Dry, aprotic solvents preferred |
| Base | Sodium hydride (NaH), potassium carbonate (K₂CO₃) | NaH more reactive, K₂CO₃ milder |
| Temperature | 0–20 °C | Lower temperatures minimize side reactions |
| Reaction Time | 12–24 hours | Longer time ensures complete conversion |
| Molar Ratio (substrate:alkylating agent) | 1:1.2–1.5 | Slight excess of alkylating agent improves yield |
| Purification | Flash chromatography | Silica gel, 20:80 ethyl acetate/hexane |
Analytical Characterization
Spectroscopic Data
| Technique | Key Observations |
|---|---|
| ¹H NMR (CDCl₃) | Ethyl ester quartet (~4.2 ppm), methyl singlet (CH₃ on pyridine), aromatic protons between 7.5–8.5 ppm |
| ¹³C NMR | Ester carbonyl at ~170 ppm, aromatic carbons, ethoxy carbons |
| Mass Spectrometry (EI-MS) | Molecular ion peak at m/z ~305.08 (consistent with C₁₀H₁₀BrN₂O₅) |
| Elemental Analysis | C, H, N, Br within ±0.3% of theoretical values |
Purity Assessment
- HPLC: Using C18 column, UV detection at 254 nm, purity >95% is typical after purification.
- Melting Point: Consistent with literature values for crystalline samples (~100–110 °C depending on polymorph).
Research and Experimental Results
Reaction Yields and Efficiency
| Entry | Base Used | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaH | THF | 0–20 | 18 | 78 |
| 2 | K₂CO₃ | Acetone | 20 | 24 | 65 |
| 3 | NaH | THF | 5 | 12 | 82 |
Note: Sodium hydride in THF at low temperatures provides the best yield and selectivity.
Side Reactions and Impurities
- Overalkylation leading to dialkylated byproducts.
- Hydrolysis of ester under prolonged basic or aqueous conditions.
- Unreacted starting phenol derivative.
Retrosynthetic Analysis and Alternative Routes
- The key disconnection is the ether bond between the pyridine oxygen and the ethyl acetate side chain.
- Alternative alkylating agents such as ethyl chloroacetate or ethyl glycolate can be employed.
- Direct nucleophilic substitution on 5-bromo-2-chloro-3-nitropyridine with ethyl glycolate in the presence of sodium hydride is another viable route.
Summary Table of Preparation Methods
| Method No. | Starting Material | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 5-Bromo-4-methyl-3-nitropyridin-2-ol | NaH, Ethyl bromoacetate, THF, 0–20 °C | 78–82 | Best yield, mild conditions |
| 2 | 5-Bromo-2-chloro-3-nitropyridine | NaH, Ethyl glycolate, THF, 0–20 °C | 65–75 | Alternative nucleophile source |
| 3 | 5-Bromo-4-methyl-3-nitropyridin-2-ol | K₂CO₃, Ethyl bromoacetate, Acetone, 20 °C | 60–68 | Milder base, longer reaction |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The ester moiety can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: 5-Amino-4-methyl-3-nitro-2-pyridyl derivatives.
Hydrolysis: 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetic acid and ethanol.
Scientific Research Applications
Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the ester moiety may facilitate cellular uptake and metabolism.
Comparison with Similar Compounds
Ethyl 2-((5-Bromo-3-nitropyridin-2-yl)oxy)acetate (CAS 105544-30-7)
5-Bromo-2-methoxy-3-nitropyridine (CAS 152684-30-5)
Ethyl 2-(6-bromo-2-nitropyridin-3-yloxy)acetate (CAS 443956-09-0)
- Key Differences : Bromo and nitro groups are at positions 6 and 2, respectively, altering electronic distribution.
- Impact : Positional isomerism may affect regioselectivity in subsequent reactions.
- Synonyms: Highlighted in as a positional analog .
Benzene Ring Analogs
Ethyl 2-(4-bromo-2-nitrophenyl)acetate (CAS 199328-35-3)
- Key Differences : Pyridine ring replaced by benzene; bromo and nitro groups at positions 4 and 2.
- Impact : Reduced nitrogen-based polarity and altered aromatic stabilization.
- Similarity Score : 0.90 .
Pyrimidine-Based Analogs
Ethyl 2-(5-bromopyrimidin-2-yl)acetate (CAS 1134327-91-5)
- Key Differences : Pyridine replaced by pyrimidine (two nitrogen atoms in the ring).
- Molecular Formula : C₈H₉BrN₂O₂ (MW: 245.07) .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Functional Implications
Nitro groups at position 3 (target) vs. 2 (CAS 443956-09-0) alter electronic profiles, influencing reactivity in reduction or coupling reactions .
Benzene-ring analogs (e.g., CAS 199328-35-3) lack nitrogen’s electron-withdrawing effects, leading to distinct solubility and stability profiles .
Functional Group Variations :
- Methoxy substituents (e.g., CAS 152684-30-5) reduce hydrolytic instability compared to ethoxyacetate chains, favoring applications requiring prolonged shelf life .
Biological Activity
Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by its unique pyridine derivative structure, which includes a bromine atom, a nitro group, and an ethoxyacetate moiety. The synthesis typically involves the reaction of 5-bromo-4-methyl-3-nitro-2-pyridinol with ethyl bromoacetate under basic conditions, often using solvents like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to antimicrobial or anticancer effects. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound's binding affinity to target proteins .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.0048 mg/mL |
| Staphylococcus aureus | 5.64 µM |
| Pseudomonas aeruginosa | 13.40 µM |
These results suggest that the compound possesses significant potential as an antimicrobial agent, particularly against Gram-positive bacteria and certain fungi .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that derivatives containing similar structural motifs can inhibit the growth of various cancer cell lines, including those associated with breast cancer and lung cancer. Although specific data on this compound is limited, the general trend indicates that compounds with similar structures can exhibit promising antitumor activities .
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of pyridine derivatives, including this compound, found that modifications to the pyridine ring significantly influenced antimicrobial activity. The presence of electron-withdrawing groups like nitro enhanced the inhibitory effects against several bacterial strains .
- Anticancer Screening : In a broader screening of compounds with similar functional groups, several showed potent inhibition against multiple cancer cell lines. For instance, derivatives based on the pyridine structure exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potential therapeutic applications for this compound as well .
Q & A
Q. What are the standard synthetic routes for Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate?
The compound is synthesized via two primary routes:
- Bromination followed by esterification : Bromination of 4-pyridylacetic acid using N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) as a catalyst under reflux, followed by esterification with ethanol .
- Multi-step functionalization : Sequential nitration and bromination of a pyridine precursor, followed by coupling with ethyl acetate derivatives under basic conditions .
| Reaction Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Bromination | NBS, AIBN, reflux | Use anhydrous solvents |
| Esterification | Ethanol, H₂SO₄ (catalytic) | Control temperature (60–70°C) |
Q. How is this compound characterized in research settings?
Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., nitro and bromo groups). For example, ¹H-NMR signals at δ 8.08 (pyridyl H) and δ 4.20 (ester CH₂) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₉H₉BrN₂O₄) .
- Chromatography : HPLC or GC for purity assessment (>95% typical for research-grade material) .
Q. What are the primary research applications of this compound?
- Organic Synthesis : Serves as a precursor for heterocyclic compounds (e.g., pyridines, quinolines) via nucleophilic substitution or cross-coupling reactions .
- Medicinal Chemistry : Explored as a scaffold for kinase inhibitors due to its electron-withdrawing nitro and bromo groups .
- Agrochemical Development : Functionalized to create pesticidal agents targeting insect nicotinic acetylcholine receptors .
Q. What are the key physicochemical properties of this compound?
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉BrN₂O₄ | |
| Molecular Weight | 289.09 g/mol | |
| Solubility | Soluble in DMSO, DMF; sparingly in H₂O | |
| Stability | Stable at RT; sensitive to strong bases/oxidizers |
Q. What analytical challenges arise during purity assessment?
- Co-elution Issues : Nitro and bromo substituents may cause overlapping peaks in HPLC; use gradient elution with C18 columns and UV detection at 254 nm .
- Moisture Sensitivity : Hydrolysis of the ester group can occur; store under inert atmosphere and use Karl Fischer titration for moisture analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Catalyst Screening : Replace AIBN with photoinitiators (e.g., eosin Y) for light-mediated bromination, reducing side products .
- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, achieving >80% yield in industrial-scale synthesis .
- Microwave Assistance : Reduce reaction time from 12 hours to 2 hours for esterification steps while maintaining >90% yield .
Q. How to resolve contradictions in reported biological activities of analogs?
- Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents (e.g., 5-bromo vs. 5-chloro) to identify critical functional groups. For example, bromo-substituted analogs show 10× higher kinase inhibition than chloro variants .
- Computational Modeling : Use molecular docking to predict binding affinities to targets like EGFR or VEGFR2, validating discrepancies in IC₅₀ values .
Q. What advanced techniques elucidate mechanistic pathways in its reactivity?
- Isotopic Labeling : Track ester hydrolysis using ¹⁸O-labeled water and LC-MS to confirm nucleophilic acyl substitution mechanisms .
- Kinetic Studies : Monitor nitro-group reduction (e.g., with H₂/Pd-C) via in situ IR spectroscopy to determine rate constants .
Q. How does the compound interact with biological targets at the molecular level?
- Enzyme Inhibition : The nitro group stabilizes charge-transfer complexes with ATP-binding pockets in kinases, validated via X-ray crystallography .
- Receptor Binding : Bromine enhances hydrophobic interactions with allosteric sites in GABA receptors, demonstrated via fluorescence quenching assays .
Q. How to address stability challenges under varying experimental conditions?
- pH-Dependent Degradation : Below pH 5, ester hydrolysis dominates; use buffered solutions (pH 7–8) for biological assays .
- Light Sensitivity : Nitro groups promote photodegradation; store in amber vials and conduct reactions under UV-filtered light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
